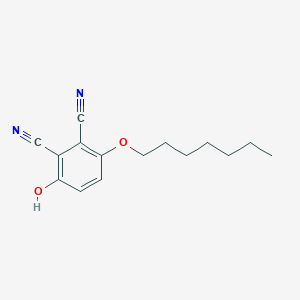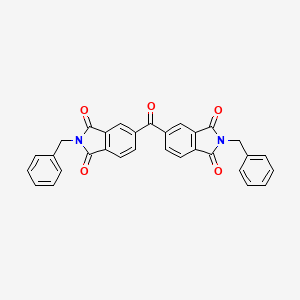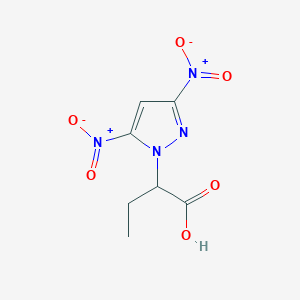![molecular formula C17H12FN3O B11713546 3-(4-fluorophenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11713546.png)
3-(4-fluorophenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile is a synthetic organic compound characterized by its complex structure, which includes a fluorophenyl group, a benzodiazole moiety, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with a suitable benzodiazole derivative under basic conditions, followed by the introduction of the nitrile group through a cyanation reaction. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-fluorophenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
3-(4-fluorophenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(4-fluorophenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a biological pathway.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-chlorophenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile
- 3-(4-bromophenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile
Uniqueness
Compared to similar compounds, 3-(4-fluorophenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.
Propiedades
Fórmula molecular |
C17H12FN3O |
|---|---|
Peso molecular |
293.29 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C17H12FN3O/c1-21-15-5-3-2-4-14(15)20-17(21)13(10-19)16(22)11-6-8-12(18)9-7-11/h2-9,22H,1H3 |
Clave InChI |
VOZSZEIPBLASSR-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2N=C1C(=C(C3=CC=C(C=C3)F)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{(E)-1-[(tert-butylamino)carbonyl]-2-[5-(4-chlorophenyl)-2-furyl]-1-ethenyl}benzamide](/img/structure/B11713477.png)
![N'~1~,N'~9~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide](/img/structure/B11713485.png)






![ethyl (2E)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11713522.png)
![Bis[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethyl] 3,3-bis{2-[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethoxy]-2-oxoethyl}pentanedioate](/img/structure/B11713537.png)

![4-(4-chlorophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-1,3-thiazole](/img/structure/B11713558.png)

